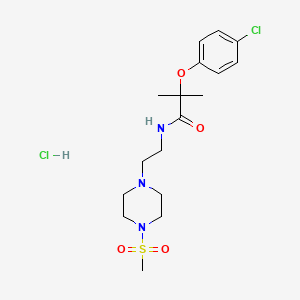

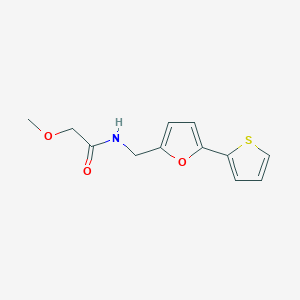

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” is a chemical compound that belongs to the family of acetamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves ligation methodologies featuring bio-orthogonal units and leading to the formation of a stable adduct . A proximity-induced ligation reaction that relies on a stable 2,5-dione, which can be conveniently generated under acidic conditions from a 2,5-dialkylfuran building block, and hydrazine nucleophiles, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed under physiological conditions and do not require any stimulus or trigger . The reaction leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways in Herbicides

A study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, including their carcinogenic properties in rats and the complex metabolic activation pathways leading to DNA-reactive products. Although this study does not directly address 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, it provides insights into the metabolic behaviors of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Biological Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, showcasing anti-inflammatory and analgesic properties. Their research contributes to the understanding of the synthesis and potential therapeutic applications of compounds related to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photolysis of Chloro-N,N-dimethylaniline

Guizzardi, Mella, Fagnoni, and Albini (2000) conducted a study on the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives. This study provides valuable insights into the chemical behavior of related heterocyclic compounds under photochemical conditions, which could be relevant for understanding the properties of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Soil Interaction and Herbicide Activity

Banks and Robinson (1986) explored the interaction and activity of chloroacetamide herbicides in soil, focusing on factors like herbicide retention and efficacy. While not directly related to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, this research provides contextual information on how similar compounds interact with environmental factors (Banks & Robinson, 1986).

Eigenschaften

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-8-12(14)13-7-9-4-5-10(16-9)11-3-2-6-17-11/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJHKZUSAMOZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)